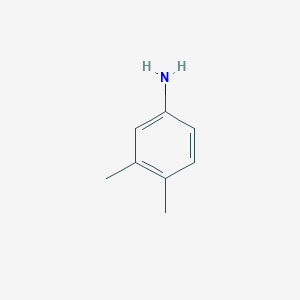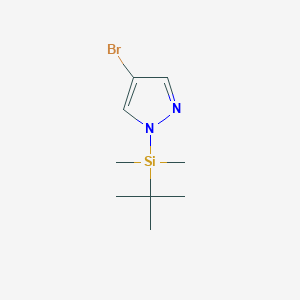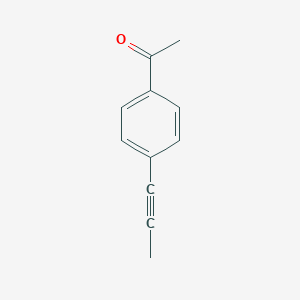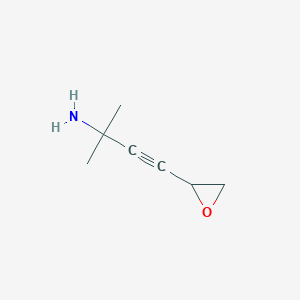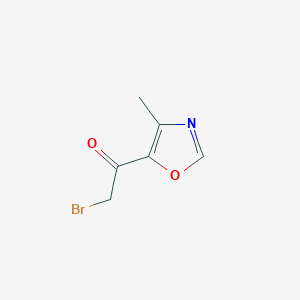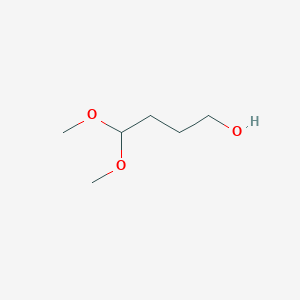
4,4-Dimethoxybutan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,4-Dimethoxybutan-1-ol involves strategies that typically leverage its structural components for further chemical transformations. An efficient route for synthesizing 4,4-Dimethoxybut-1-yne, a related compound, highlights the compound's role as a key intermediate in the creation of functionalized molecules, showcasing its utility in organic synthesis (Deng, Wang, & Danheiser, 2015).
Molecular Structure Analysis
Structural studies of organoboron compounds related to 4,4-dimethoxybutan-1-ol reveal detailed insights into the molecular architecture and the effects of substituents on stability and reactivity. These studies provide a foundational understanding of the chemical and physical properties that dictate the compound's behavior in reactions (Kliegel, Motzkus, Rettig, & Trotter, 1984).
Chemical Reactions and Properties
4,4-Dimethoxybutan-1-ol's reactivity is illustrated through its applications in asymmetric synthesis, where it serves as a protecting group for boronic acids, enabling the preparation of diastereo- and enantiomerically pure organoboron reagents. This highlights its role in facilitating complex synthetic transformations (Berg, Eichenauer, & Pietruszka, 2012).
Physical Properties Analysis
The physical properties of 4,4-dimethoxybutan-1-ol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical reactions. However, specific studies detailing these properties are scarce, indicating a need for further research in this area.
Chemical Properties Analysis
The chemical properties of 4,4-dimethoxybutan-1-ol, including its reactivity with different reagents, potential for derivatization, and role in the synthesis of complex molecules, underscore its significance in organic synthesis. Its utility in the synthesis of heterocyclic compounds and functionalized alkenes demonstrates its broad applicability and value as a synthetic intermediate (Deng, Wang, & Danheiser, 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Development : 4,4-Dimethoxy-2-butanone, closely related to 4,4-Dimethoxybutan-1-ol, is used as a raw material in the synthesis of fine chemicals like 2-chloro-3-amino-4-methylpyridine and 3-Hydroxy-3-methyl-1, 1-dimethoxybutane. This results in simplified industrial processes and reduced production costs (Cheng, 2005).
Intramolecular Hydrogen Bonding Study : The extent of intramolecular hydrogen bonding in compounds like 1,4-dimethoxybutan-2-ol (a structurally related compound) has been investigated, offering insights into hydrogen bonding patterns in similar compounds (Foster, Haines, & Stacey, 1961).
Chemoselective Reactions : The chemoselectivity of reactions involving compounds like 1,1-dimethoxybutan-3-one with allylsilanes has been studied, contributing to understanding reaction mechanisms and selectivity (Ojima & Kumagai, 1978).
Agricultural Applications : The use of tebuconazole, a compound structurally related to 4,4-Dimethoxybutan-1-ol, in agricultural applications like sustained release of fungicides through solid lipid nanoparticles and polymeric nanocapsules has been investigated (Campos et al., 2015).
Building Block for Synthesis : 4,4-Dimethoxybut-1-yne serves as a valuable synthetic building block for the synthesis of various biomolecules, including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).
Medical Research : Compounds like 1,4-dimethanesulfonyloxybutane (busulfan) have been used in treating chronic granulocytic leukemia (Galton, Till, & Wiltshaw, 1958).
Anti-Histaminic Properties : The anti-histaminic properties of compounds structurally related to 4,4-Dimethoxybutan-1-ol have been examined to understand structural influences on activity (Casy & Parulkar, 1969).
Pharmacological Studies : The stereoselective metabolism of compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, which share similarities with 4,4-Dimethoxybutan-1-ol, has been investigated using mass spectrometry (Weinkam, Gal, Callery, & Castagnoli, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
4,4-dimethoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMQWOBGOWNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177636 | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxybutan-1-ol | |
CAS RN |
23068-87-3 | |
| Record name | 4,4-Dimethoxy-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





